Fmoc-beta-ala-opfp
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F5NO4/c25-18-19(26)21(28)23(22(29)20(18)27)34-17(31)9-10-30-24(32)33-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRARRDDNQDLOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational Principles and Historical Context of Fmoc β Ala Opfp in Peptide Chemistry
Evolution of Protecting Group Strategies in Peptide Synthesis
The chemical synthesis of peptides necessitates the temporary masking of reactive functional groups on the amino acids to prevent undesired reactions. wikipedia.orgthermofisher.com The amino group of one amino acid and the carboxyl group of another must be selectively protected to direct the formation of a peptide bond between the intended pair. wikipedia.org
The evolution of these "protecting groups" has been pivotal for the advancement of peptide synthesis. openaccessjournals.com
Early Strategies : The first reversible Nα-protecting group developed for peptide synthesis was the carbobenzoxy (Cbz) group, introduced by Bergmann and Zervas in 1932. nih.gov This marked a significant step forward, enabling the controlled, stepwise synthesis of peptides in solution. nih.gov
The Advent of Solid-Phase Synthesis : The field was revolutionized in the 1960s by R.B. Merrifield's invention of solid-phase peptide synthesis (SPPS). nih.govbiotage.com In SPPS, the first amino acid is anchored to an insoluble polymer resin, allowing for the sequential addition of subsequent amino acids, with excess reagents and by-products being easily washed away by filtration. lgcstandards.comiris-biotech.de Merrifield's initial strategy relied on the tert-butyloxycarbonyl (Boc) group for temporary Nα-protection. nih.gov The Boc/benzyl (Bzl) protection scheme uses a moderately strong acid, typically trifluoroacetic acid (TFA), to remove the Boc group at each cycle, while the final cleavage of the completed peptide from the resin and removal of side-chain protecting groups requires a very strong, hazardous acid like anhydrous hydrogen fluoride (B91410) (HF). nih.govwikipedia.org
Role of Fluorenylmethoxycarbonyl (Fmoc) Chemistry in Solid-Phase Peptide Synthesis (SPPS)
A major breakthrough in SPPS was the development and application of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. lgcstandards.com Introduced by Louis Carpino and Grace Han in 1970, the Fmoc group was later adapted for SPPS in the late 1970s by Eric Atherton and Robert Sheppard. nih.govbiotage.comaltabioscience.com
Fmoc chemistry offers significant advantages over the traditional Boc method, which contributed to its widespread adoption. altabioscience.com The primary distinction lies in the orthogonality of the protection scheme. The Fmoc group is stable to acid but is cleaved under mild basic conditions, typically using a solution of piperidine (B6355638) in a polar solvent. biotage.comlgcstandards.com This contrasts with the acid-labile Boc group. biotage.com
The key benefits of the Fmoc/tert-butyl (tBu) strategy include:
Milder Conditions : The use of a mild base for deprotection and a moderate acid (TFA) for final cleavage avoids the need for the highly corrosive and toxic hydrogen fluoride (HF) used in Boc chemistry. biotage.comaltabioscience.com This enhanced safety profile made peptide synthesis more accessible. biotage.com
Broader Compatibility : The milder conditions are compatible with a wider range of sensitive amino acid modifications, such as phosphorylation and glycosylation, which are often unstable under the harsh acidic cleavage of the Boc/Bzl strategy. altabioscience.comnih.gov
Automation : The release of the fluorenyl group during deprotection can be easily monitored by its strong UV absorbance, which facilitates the automation of peptide synthesis. nih.gov
Due to these advantages, Fmoc-based SPPS has become the method of choice for the majority of synthetic peptides produced today. altabioscience.comnih.gov
Table 1: Comparison of Boc and Fmoc Solid-Phase Peptide Synthesis (SPPS) Strategies
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
|---|---|---|
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethoxycarbonyl (Fmoc) |
| Deprotection Reagent | Moderate Acid (e.g., TFA) | Base (e.g., Piperidine) |
| Side-Chain Protection | Benzyl (Bzl) based | tert-Butyl (tBu) based |
| Final Cleavage Reagent | Strong Acid (e.g., HF) | Moderate Acid (e.g., TFA) |
| Key Advantage | Useful for "difficult sequences" prone to aggregation. altabioscience.com | Milder conditions, broader compatibility, easier automation. altabioscience.comnih.gov |
| Primary Disadvantage | Requires hazardous HF for cleavage. altabioscience.com | Potential for aspartimide formation with certain sequences. nih.gov |
Introduction of Pentafluorophenyl (OPfp) Esters as Activated Amino Acid Derivatives
To form a peptide bond, the carboxyl group of the incoming amino acid must be activated to make it more susceptible to nucleophilic attack by the free amino group of the resin-bound peptide chain. nih.gov One effective method of activation is the formation of an active ester. psu.edu
Pentafluorophenyl (PFP) esters, with the general formula RC(O)OC₆F₅, are highly effective activated esters used in peptide synthesis. wikipedia.org The pentafluorophenyl group is strongly electron-withdrawing, which makes it an excellent leaving group and renders the ester highly reactive towards nucleophiles like amines. nih.gov This high reactivity allows for rapid and efficient amide bond formation under mild conditions. nih.gov
The use of pre-formed Fmoc-amino acid pentafluorophenyl esters in polyamide-based SPPS was first demonstrated by Atherton and Sheppard in 1985. nih.govpsu.edu They found that these derivatives, which are often stable, crystalline solids, provided rapid coupling rates, especially in polar solvents like dimethylformamide (DMF) and in the presence of a catalyst like 1-hydroxybenzotriazole (B26582) (HOBt). nih.govpsu.edu The use of pre-formed activated esters avoids exposing the growing peptide chain to potentially harmful activating reagents. nih.gov
Kinetic studies have shown the superior coupling speed of OPfp esters compared to other active esters. highfine.com
Table 2: Relative Coupling Rates of Selected Activated Esters
| Activated Ester | Abbreviation | Relative Rate |
|---|---|---|
| Pentafluorophenyl ester | OPfp | 111 |
| Pentachlorophenyl ester | OPCP | 3.4 |
| p-Nitrophenyl ester | ONp | 1 |
Data sourced from kinetic studies comparing relative rates of coupling. highfine.com
Significance of β-Amino Acids in Peptide and Peptidomimetic Design
While natural proteins are constructed from α-amino acids, chemists have explored the use of structural isomers, such as β-amino acids, to create novel peptide-like molecules, or "peptidomimetics". ingentaconnect.comnih.gov β-Amino acids are structurally similar to their α-counterparts but possess an additional carbon atom in their backbone, separating the amino and carboxyl termini. ingentaconnect.comnih.gov
This structural alteration has profound implications:
Proteolytic Resistance : The altered backbone structure makes peptides containing β-amino acids (β-peptides) significantly more resistant to degradation by proteases, a major challenge for the therapeutic use of natural peptides. ingentaconnect.comnih.gov
Structural Diversity : β-amino acids can exist as multiple stereoisomers for a given side chain, greatly expanding the structural and conformational diversity available for molecular design. ingentaconnect.comnih.gov
Bioactivity : The incorporation of β-amino acids has been successfully used to design peptidomimetics with potent biological activities, including receptor agonists and antagonists, antimicrobial peptides, and enzyme inhibitors. ingentaconnect.comacs.org They can be used to modulate the conformation and biological function of native peptides. acs.org
β-amino acids can be readily incorporated into peptide sequences using standard SPPS techniques, making them a versatile tool in medicinal chemistry. ingentaconnect.comnih.gov
Historical Development of Fmoc-β-Ala-OPfp within Activated Ester Methodologies
The chemical compound Fmoc-β-Ala-OPfp represents the culmination of the principles previously discussed. It is a single chemical reagent that combines:
The Fmoc group for mild, base-labile N-terminal protection.
A β-alanine backbone for introducing non-natural structure and enhancing proteolytic stability.
A pentafluorophenyl (OPfp) ester for high-reactivity carboxyl group activation.
Fmoc-β-Ala-OPfp is an Fmoc-protected alanine (B10760859) derivative that serves as a pre-activated building block for the direct incorporation of β-alanine in SPPS. chemicalbook.comchemimpex.comscbt.com Its development is a logical extension of the activated ester methodology, providing researchers with an efficient, off-the-shelf reagent that streamlines the synthesis of β-containing peptidomimetics. chemimpex.com The use of this compound leverages the high coupling efficiency of the OPfp ester and the well-established benefits of Fmoc chemistry. chemimpex.com
Research applications have demonstrated its utility. For instance, Fmoc-β-Ala-OPfp has been used as a reagent in the synthesis of specialized molecules like benzophenone-peptide nucleic acid derivatives intended for mitochondrial targeting. chemicalbook.com The synthesis of Fmoc-β-Ala-OPfp itself is typically achieved by reacting Fmoc-β-Ala-OH with pentafluorophenol (B44920). chemicalbook.com
Table 3: Properties of Fmoc-β-Ala-OPfp
| Property | Value |
|---|---|
| Chemical Name | Fmoc-β-alanine pentafluorophenyl ester |
| CAS Number | 149303-38-8 |
| Molecular Formula | C₂₄H₁₆F₅NO₄ |
| Molecular Weight | 477.38 g/mol |
| Primary Application | Activated building block for incorporating β-alanine in SPPS. chemimpex.comscbt.com |
Data sourced from Santa Cruz Biotechnology and PubChem. scbt.comnih.gov
Applications of Fmoc β Ala Opfp in Advanced Biomolecular Synthesis and Chemical Biology Research
Utilization in Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the cornerstone of modern peptide production, and the Fmoc/tBu (tert-butyl) strategy is the most widely adopted approach. Fmoc-β-Ala-OPfp is fully compatible with this methodology and offers distinct advantages as a pre-activated building block.
Integration into Fmoc/tBu Strategy for Peptide Elongation
The Fmoc/tBu strategy relies on the orthogonal stability of the temporary N-terminal Fmoc group and the permanent, acid-labile side-chain protecting groups (like tBu). The synthesis cycle involves the selective removal of the Fmoc group with a mild base, typically piperidine (B6355638), to expose a free N-terminal amine on the growing peptide chain, which is anchored to a solid support.
Fmoc-β-Ala-OPfp integrates seamlessly into this workflow. As a pre-activated pentafluorophenyl ester, it is ready for immediate coupling to the deprotected N-terminal amine without the need for in situ activation reagents (e.g., carbodiimides and benzotriazoles). chemimpex.com The highly electron-withdrawing nature of the pentafluorophenyl ring makes the ester carbonyl exceptionally electrophilic, facilitating a rapid and efficient nucleophilic attack by the peptide's terminal amine to form a stable amide bond. This direct coupling streamlines the synthesis process and is compatible with a wide array of building blocks used in Fmoc-SPPS. dokumen.pub
Optimization of Coupling Efficiency and Kinetics with Fmoc-β-Ala-OPfp
The use of pentafluorophenyl active esters is a well-established strategy for optimizing the efficiency of peptide bond formation. The Pfp ester of Fmoc-β-Ala is highly reactive, leading to faster coupling kinetics compared to many in situ activation methods. researchgate.net This enhanced reactivity ensures high coupling efficiency, which is critical for the synthesis of long or complex peptides where incomplete reactions can lead to the accumulation of deletion sequences, complicating purification. chemimpex.com
The stability of the Fmoc-β-Ala-OPfp reagent allows for its preparation in solution for use in synthesis protocols, such as the SPOT synthesis technique for creating peptide arrays on cellulose membranes. dokumen.pubcore.ac.uk Researchers can prepare standardized concentrations of the reagent, ensuring reproducibility between synthesis cycles and different peptide sequences.
Table 1: Comparison of Activation Strategies in SPPS
| Feature | Fmoc-β-Ala-OPfp (Pre-activated) | In Situ Activation (e.g., DIC/Oxyma) |
|---|---|---|
| Activation Step | Not required during synthesis cycle | Required for each coupling |
| Reactivity | High, due to Pfp leaving group researchgate.net | Variable, dependent on reagents |
| Byproducts | Pentafluorophenol (B44920) (HOPfp) | Urea (B33335) or other activator-derived byproducts |
| Convenience | High; ready to use | Lower; requires mixing of multiple reagents |
| Typical Solvents | NMP, DMF, DMSO dokumen.pub | DMF, NMP |
Role in Mitigating Racemization in Specific Coupling Sequences
Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a significant side reaction in peptide synthesis, particularly for sensitive residues like histidine and cysteine. nih.gov One of the key advantages of using Fmoc-β-Ala-OPfp is that β-alanine is an achiral amino acid. As it lacks a stereocenter, there is no possibility of racemization during its activation and coupling.
Incorporating an achiral building block like β-alanine can be a deliberate strategy to break up sequences that may be prone to difficult couplings or side reactions. By using the pre-activated Fmoc-β-Ala-OPfp, the risk of racemization is eliminated for that specific residue, ensuring the isomeric purity of the final peptide at that position. While the use of this reagent does not directly prevent racemization of adjacent chiral amino acids, it removes one potential source of stereochemical scrambling from the synthesis sequence entirely.
Application in Automated and Microwave-Assisted SPPS Protocols
The properties of Fmoc-β-Ala-OPfp make it well-suited for modern, high-throughput synthesis platforms. In automated peptide synthesizers, the use of pre-activated esters can simplify protocols by reducing the number of reagents that need to be handled by the instrument. While the long-term stability of some OPfp esters in solution can be a concern for unattended, overnight runs, their rapid coupling kinetics are highly advantageous. google.com
In microwave-assisted solid-phase peptide synthesis (MW-SPPS), reaction times are dramatically reduced by controlled heating. The high reactivity of Fmoc-β-Ala-OPfp is synergistic with this technology, enabling near-quantitative couplings in minutes. dokumen.pub Its use has been documented in manual and semi-automated MW-SPPS protocols, where the combination of an active ester and microwave energy drives difficult couplings to completion efficiently.
Strategic Placement of β-Alanine Residues within Peptide Sequences via Fmoc-β-Ala-OPfp
The incorporation of β-alanine into a peptide sequence is a common strategy to modulate its biological and structural properties. acs.org As a non-proteinogenic amino acid with an additional methylene group in its backbone, β-alanine can act as a flexible "hinge" or spacer, increase proteolytic stability, or disrupt secondary structures like α-helices and β-sheets. Fmoc-β-Ala-OPfp serves as an efficient chemical tool for this purpose.
A notable application is in the synthesis of peptide nucleic acids (PNAs), where β-alanine can be used as a linker or part of the backbone structure. google.com It is also used to create spacers in peptide microarrays and in the construction of dendrimeric structures. ubc.ca The ability to easily and efficiently insert this residue using the pre-activated -OPfp form is crucial for these advanced applications.
Synthesis of Complex Peptide Architectures
Beyond linear sequences, Fmoc-β-Ala-OPfp is instrumental in the synthesis of more complex molecular constructs, such as branched and dendrimeric peptides. These architectures are used in immunology, drug delivery, and materials science.
One prominent example is the construction of peptide-hybridized dendrimers, or "DendriPeps." In a published study, Fmoc-β-Ala-OPfp was used as a key building block to extend the structure of a polyamidoamine (PAMAM) dendrimer. researchgate.net The synthesis involved installing the Fmoc-β-Ala-OPfp onto the existing dendrimer surface. Following the removal of the Fmoc group, a final PAMAM generation layer was added by reacting methyl acrylate with the newly exposed amine of the β-alanine residue. This strategic use of Fmoc-β-Ala-OPfp demonstrates its utility in the precise, layer-by-layer construction of highly ordered, complex macromolecular architectures. researchgate.net This application highlights the reagent's role in creating novel biomaterials with unique physicochemical properties.
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| N-α-(9-Fluorenylmethoxycarbonyl)-β-alanine pentafluorophenyl ester | Fmoc-β-Ala-OPfp |
| tert-Butyl | tBu |
| N,N'-Diisopropylcarbodiimide | DIC |
| N,N-Dimethylformamide | DMF |
| Dimethyl sulfoxide | DMSO |
| N-Methyl-2-pyrrolidone | NMP |
| Pentafluorophenol | HOPfp |
| Poly-amidoamine | PAMAM |
| Peptide Nucleic Acid | PNA |
| Acetic anhydride | - |
| Acetyl chloride | - |
| β-alanine | - |
| Cysteine | - |
| Histidine | - |
| Methyl acrylate | - |
| Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) | Oxyma |
| Piperidine | - |
| N-Ethyldiisopropylamin | DIPEA |
Construction of Benzophenone-Peptide Nucleic Acid (PNA) Derivatives
While β-alanine is utilized in certain peptide-PNA conjugates, detailed research findings specifically documenting the use of Fmoc-β-Ala-OPfp for the construction of benzophenone-PNA derivatives are not extensively available in the surveyed scientific literature. Benzophenone is a well-known photo-crosslinking moiety, and PNA is a synthetic DNA mimic; the combination of these functionalities often involves specialized linkers to study nucleic acid interactions. The hypothetical use of Fmoc-β-Ala-OPfp in this context would be to introduce a flexible spacer between the PNA backbone and the benzophenone group, but specific examples are not readily found.
Incorporation into Depsipeptides and Hybrid Peptide-Ester Systems
Depsipeptides are a class of compounds containing both amide and ester bonds in their backbone. Their synthesis, particularly via solid-phase methods, can be challenging. Although Fmoc chemistry is a standard approach for assembling the peptide portions of these molecules, specific literature detailing the direct incorporation of Fmoc-β-Ala-OPfp to introduce a β-alanine unit into a depsipeptide backbone is not prominent. Methodologies often focus on the synthesis of depsidipeptide building blocks or specialized cyclization strategies.
Preparation of Cyclic Peptides through Solid-Phase Cyclization
The incorporation of non-proteinogenic amino acids like β-alanine into cyclic peptides is a strategy used to modulate their conformation, stability, and biological activity. β-alanine can act as a flexible hinge or a turn-inducer, influencing the final three-dimensional structure of the macrocycle. Research has demonstrated the presence of β-alanine in cyclic peptide structures, such as in cyclo-(L-Pro-L-Pro-L-Phe-beta-Ala-beta-Ala).
The synthesis of such peptides typically involves the assembly of a linear precursor on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS), followed by an on-resin, head-to-tail cyclization. In this process, Fmoc-β-Ala-OPfp serves as an efficient building block for introducing the β-alanine unit at the desired position within the linear sequence. The high reactivity of the OPfp ester ensures a high coupling yield during the chain elongation phase. Once the full-length linear peptide is assembled, the N-terminal Fmoc group is removed, and the resulting free amine is reacted with the C-terminal carboxyl group (which is still attached to the resin via a linker) to form the cyclic product.
Design and Synthesis of Peptide-Hybridized Dendrimers (DendriPeps)
Fmoc-β-Ala-OPfp has been explicitly identified as a key reagent in the synthesis of a novel class of dendrimers known as DendriPeps. These are polyamidoamine (PAMAM) dendrimers hybridized with internal peptide segments, which introduces supplementary functional groups within the dendrimer's branches, expanding their potential applications in drug delivery and catalysis.
In a documented synthetic procedure, DendriPeps were constructed in a stepwise, divergent manner. The synthesis involves installing protected amino acids (e.g., Fmoc-Glu(OtBu)-OPfp or Fmoc-Lys(Boc)-OPfp) onto a PAMAM core, followed by Fmoc deprotection. Subsequently, Fmoc-β-Ala-OPfp is coupled to the newly exposed amine groups to introduce the β-alanine spacer. After another Fmoc deprotection, a final PAMAM generation layer is added through Michael addition and amidation. This precise, modular approach allows for the creation of dendrimers with well-defined internal functionality.
| Component | Reagent | Function |
|---|---|---|
| Core | G.0 PAMAM-NH₂ | Starting scaffold for dendrimer growth |
| Internal Functional Layer | Fmoc-Glu(OtBu)-OPfp or Fmoc-Lys(Boc)-OPfp | Provides internal carboxyl or amine groups |
| Spacer Layer | Fmoc-β-Ala-OPfp | Acts as a linker for the next generation |
| Deprotection Agent | 20% Piperidine in DMF | Removes Fmoc protecting groups |
| Outer Layer Precursors | Methyl acrylate, Ethanolamine | Builds the next PAMAM generation |
Synthetic Strategies for Lipidated Peptides Utilizing β-Alanine Spacers
Peptide lipidation is a common strategy to enhance the therapeutic properties of peptides, improving their enzymatic stability, plasma half-life, and membrane permeability. This often involves attaching a fatty acid chain to an amino acid side chain, frequently lysine. The use of a spacer between the peptide backbone and the lipid moiety can be crucial for retaining biological activity.
β-Alanine has been successfully employed as such a spacer. For instance, in the development of analogues of the GLP-1 receptor agonist Liraglutide, various linkers were evaluated, and β-alanine was shown to be an effective spacer connecting the fatty acid to a lysine residue. Studies revealed that directly attaching the lipid to the peptide could lead to a complete loss of receptor potency, underscoring the importance of the spacer's role.
In the context of Fmoc-SPPS, Fmoc-β-Ala-OPfp is an ideal reagent for this application. During the synthesis of the peptide backbone, the Fmoc-protected lysine (with a side-chain protecting group that can be selectively removed) is incorporated. After selective deprotection of the lysine side chain, Fmoc-β-Ala-OPfp can be coupled to the lysine's ε-amino group. Following Fmoc removal from the β-alanine, the lipid moiety (e.g., palmitic acid) is then coupled to complete the lipidated side chain. The pre-activated nature of the OPfp ester facilitates an efficient and clean reaction on the solid support.
| Linker Type | Effect on Activity | Reference |
|---|---|---|
| γ-Glutamic Acid (native) | High activity and long half-life | |
| β-Alanine | Demonstrated similar activity and half-life to native | |
| 4-aminobutanoic acid (GABA) | Demonstrated similar activity and half-life to native | |
| None (direct attachment) | Complete loss of receptor potency | |
| Triethylene glycol | 25-fold decrease in activity |
Development of Functionalized Materials and Biomolecular Probes
Beyond its use in solution-phase or discrete solid-phase synthesis, Fmoc-β-Ala-OPfp is integral to the fabrication of high-density arrays for high-throughput screening applications.
Fabrication of Peptide Arrays via SPOT Synthesis Methodology
The SPOT synthesis technique is a powerful, parallel method for preparing large numbers of peptides on a planar cellulose membrane for applications such as epitope mapping, enzyme profiling, and binding assays. The method relies on the stepwise deposition (spotting) of activated amino acid solutions onto defined positions on the membrane.
The process begins with the functionalization of the cellulose support to provide anchor points for peptide synthesis. In many protocols, a solution containing Fmoc-β-Ala-OH, along with an activating agent like N,N'-diisopropylcarbodiimide (DIC), is used to esterify the hydroxyl groups of the cellulose, creating a uniform layer of Fmoc-protected β-alanine across the membrane. This β-alanine serves as a flexible spacer between the solid support and the synthesized peptide.
Following this initial functionalization, the synthesis proceeds via standard Fmoc chemistry. Pre-activated amino acid derivatives are essential for efficient coupling in the small volumes used for spotting. Pentafluorophenyl (OPfp) esters are commonly used for this "pre-activation" strategy because they are stable enough for storage but sufficiently reactive for coupling. Solutions of Fmoc-amino acid-OPfp derivatives are spotted onto specific locations where the N-terminal Fmoc group of the growing peptide chain has been removed. After the coupling step, the entire membrane is washed, and all spots are subjected to a deprotection step (e.g., with piperidine) to prepare for the next coupling cycle. This iterative process allows for the construction of thousands of unique peptide sequences on a single membrane.
| Component | Example Reagent(s) | Role in the Process |
|---|---|---|
| Solid Support | Cellulose Membrane | Planar surface for parallel synthesis |
| Linker/Spacer | Fmoc-β-Ala-OH + DIC | Functionalizes the support and provides a spacer |
| Building Blocks | Fmoc-L-amino acid-OPfp | Pre-activated monomers for efficient coupling |
| Deprotection Solution | 20% Piperidine in DMF | Removes the temporary N-terminal Fmoc group |
| Washing Solvents | DMF, Ethanol | Removes excess reagents and by-products after each step |
Surface Modification of Solid Supports with Fmoc-β-Ala-OPfp as a Spacer
The covalent attachment of peptides to solid supports is a cornerstone of various high-throughput screening and diagnostic technologies, such as peptide microarrays. In this context, Fmoc-β-Ala-OPfp serves as an effective building block and a flexible spacer for the functionalization of these surfaces. The β-alanine component provides a short, flexible linker that separates the synthesized peptide from the solid support, which can improve the accessibility of the peptide for interactions with biological targets.
One innovative method for creating peptide arrays involves a particle-based Merrifield synthesis. nih.gov In this technique, a laser printer is used to deliver toner particles containing Fmoc-amino acid-OPfp esters to specific locations on a solid support. nih.govresearchgate.net These particles are then melted, allowing the activated amino acid esters to diffuse and couple to the surface. nih.gov This process is repeated in cycles of deposition, coupling, and deprotection to build a peptide array. nih.govresearchgate.net
The use of Fmoc-β-Ala-OPfp in the initial stages of this process allows for the introduction of a defined spacer. The high reactivity of the pentafluorophenyl ester ensures efficient coupling to the amino-functionalized surface of the solid support. nih.govresearchgate.net Subsequent removal of the Fmoc group under mild basic conditions exposes a free amine, which then serves as the starting point for the synthesis of the desired peptide sequence. researchgate.net This approach allows for precise control over the density and spatial arrangement of the peptides on the array. researchgate.net
| Feature | Description | Reference |
| Spacer Function | β-alanine provides a flexible linker between the solid support and the peptide. | peptide.com |
| Activation Group | The pentafluorophenyl (Pfp) ester is a highly reactive leaving group, facilitating efficient coupling. | nih.govresearchgate.net |
| Synthesis Method | Used in particle-based solid-phase peptide synthesis (SPPS) for creating peptide arrays. | nih.govresearchgate.net |
| Control | Allows for precise spatial control of peptide immobilization on a microchip. | researchgate.net |
Bioconjugation Applications Requiring Selective Amino Group Protection
Bioconjugation, the covalent linking of two biomolecules, is a fundamental tool in chemical biology for creating probes, diagnostics, and therapeutics. A key challenge in bioconjugation is achieving site-specific modification, which often requires the selective protection and deprotection of reactive functional groups, such as amino groups. The Fmoc group of Fmoc-β-Ala-OPfp is ideally suited for this purpose due to its orthogonality with other protecting groups used in peptide and protein chemistry. nih.gov
The Fmoc group is stable under acidic conditions but can be readily removed with a mild base, such as piperidine. altabioscience.com This allows for the selective deprotection of an amino group that has been modified with Fmoc-β-Ala-OPfp, without disturbing acid-labile protecting groups on other parts of the molecule. The high reactivity of the pentafluorophenyl ester facilitates the efficient coupling of the Fmoc-β-alanine moiety to a primary amine on a target biomolecule. nih.govresearchgate.net
This strategy can be employed in various bioconjugation scenarios:
Site-specific labeling of proteins: A protein with multiple lysine residues can be selectively labeled at a specific site if other amines are protected. Fmoc-β-Ala-OPfp can be used to introduce a temporary block at a desired location, which can be removed later to allow for the attachment of a reporter molecule or drug.
Synthesis of branched peptides: Fmoc-β-Ala-OPfp can be used to introduce a side chain with a protected amino group, which, after deprotection, can serve as an anchor point for the synthesis of a second peptide chain.
Assembly of peptide-drug conjugates: In the construction of targeted therapies, a linker with a protected amine can be introduced using Fmoc-β-Ala-OPfp. Subsequent deprotection allows for the attachment of a cytotoxic drug.
The combination of the highly efficient coupling mediated by the Pfp ester and the selective deprotection of the Fmoc group makes Fmoc-β-Ala-OPfp a versatile tool for complex bioconjugation strategies. nih.gov
Contributions to Neurobiology and Pharmaceutical Research
The unique structural and chemical properties of β-amino acids have made them valuable building blocks in the design of novel peptides for neurobiology and pharmaceutical research. Fmoc-β-Ala-OPfp, as a readily available and reactive form of β-alanine, plays a significant role in these endeavors.
Synthesis of Peptides for Investigating Neurotransmitter Function
β-Alanine is structurally an intermediate between the alpha-amino acid neurotransmitters, such as glycine and glutamate, and the gamma-amino acid neurotransmitter GABA. organic-chemistry.org Research has shown that β-alanine itself can act as a neurotransmitter by interacting with several receptor sites, including glycine receptors and GABA receptors. organic-chemistry.org This makes peptides containing β-alanine valuable tools for probing the function of these neurotransmitter systems.
The synthesis of these peptide probes is facilitated by solid-phase peptide synthesis (SPPS), where Fmoc-β-Ala-OPfp can be used as a building block. The incorporation of β-alanine into a peptide sequence can alter its conformation and metabolic stability, leading to analogs with unique pharmacological properties. For example, the synthesis of peptides containing β-alanine can be used to investigate the structural requirements for binding to and activation of neurotransmitter receptors.
| Neurotransmitter System | Relevance of β-Alanine Peptides | Reference |
| GABAergic | β-alanine is a structural analog of GABA and can interact with GABA receptors. | organic-chemistry.org |
| Glycinergic | β-alanine can act on glycine receptors. | organic-chemistry.org |
Application in Studies of Neuropeptide Signaling
Neuropeptides are a diverse class of signaling molecules in the nervous system that are involved in a wide range of physiological processes. The study of neuropeptide signaling often relies on the use of synthetic analogs to investigate structure-activity relationships and to develop receptor-specific agonists and antagonists.
The incorporation of β-amino acids, such as β-alanine, into neuropeptide sequences has been shown to produce analogs with potent biological activity and enhanced resistance to enzymatic degradation. nih.gov For instance, analogs of an insect neuropeptide where key amino acids were replaced with β-amino acid variants demonstrated significant bioactivity and increased stability against peptidases. nih.gov Fmoc-β-Ala-OPfp is a key reagent in the solid-phase synthesis of such modified neuropeptides, allowing for the systematic exploration of how the introduction of a β-amino acid affects peptide structure and function.
Design of Targeted Therapies and Biologically Active Compounds
The development of targeted therapies often involves the use of peptides to guide a therapeutic agent to a specific cell type or tissue. The incorporation of non-natural amino acids like β-alanine can enhance the therapeutic potential of these peptides. Peptides containing β-amino acids can adopt unique secondary structures and are often more resistant to proteolysis, which can lead to improved pharmacokinetic properties. acs.org
Fmoc-β-Ala-OPfp serves as a fundamental building block in the synthesis of these modified peptides for drug delivery and therapeutic applications. mdpi.com By incorporating β-alanine, researchers can design peptides with increased stability and tailored conformations to improve target binding and efficacy. The versatility of Fmoc-based peptide synthesis allows for the creation of a wide range of biologically active compounds with potential applications in areas such as oncology, infectious diseases, and metabolic disorders. acs.org
Mechanistic and Comparative Studies of Fmoc β Ala Opfp in Coupling Reactions
Comparative Analysis with Other Fmoc-Amino Acid Activating Groups
Comparison to Carbodiimide-Based Coupling Reagents (DIC, DCC)
Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), have historically been foundational reagents in peptide coupling reactions jpt.compeptide.com. DCC, while effective in solution-phase synthesis, presents a challenge in SPPS due to the formation of the sparingly soluble dicyclohexylurea (DCU) byproduct, which can hinder reaction efficiency and complicate purification bachem.compeptide.com. DIC, conversely, generates a more soluble urea (B33335) byproduct, making it a preferred carbodiimide (B86325) for SPPS protocols bachem.compeptide.com.
In comparison, the use of preformed Fmoc-amino acid pentafluorophenyl (OPfp) esters, such as Fmoc-β-Ala-OPfp, offers a distinct advantage by reducing the risk of concomitant racemization during coupling reactions bachem.com. While carbodiimide activation, particularly without additives, can lead to partial racemization, the use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) with carbodiimides can mitigate this issue bachem.compeptide.comchempep.com. Studies involving microreactor technology have indicated that employing pentafluorophenyl ester derivatives can lead to a notable increase in reaction efficiency, with some reports suggesting a two-fold improvement compared to carbodiimide coupling methods researchgate.net. This enhanced efficiency is attributed to the inherent reactivity and stability of the activated ester intermediate.
Assessment Against Uronium and Phosphonium Reagents (HATU, HBTU, PyBOP)
Uronium and phosphonium-based coupling reagents, including HATU, HBTU, and PyBOP, have gained significant popularity in peptide synthesis due to their ability to promote rapid coupling reactions and their efficacy in handling sterically hindered or challenging amino acid sequences bachem.comchempep.comsigmaaldrich.com. These reagents typically require the presence of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to facilitate the activation process bachem.comchempep.com. They generally offer high coupling rates and low levels of side reactions compared to carbodiimides bachem.com.
However, some uronium reagents can lead to undesirable side reactions, such as guanidinylation of the N-terminal amino group, particularly when carboxyl activation is slow or excess reagent is used sigmaaldrich.com. Furthermore, many of these reagents incorporate HOBt or HOAt, which have raised safety concerns due to their explosive potential bachem.com. While direct quantitative comparisons between Fmoc-β-Ala-OPfp and specific uronium/phosphonium reagents are not extensively detailed in the provided literature snippets, it is understood that Fmoc-AA-OPfp esters represent a class of stable and reactive activated species. Research suggests that phenol-based coupling reagents, including OPfp esters, can benefit from the addition of HOAt, potentially improving their reaction rates and reducing epimerization researchgate.net. Phosphonium reagents are noted for their superior solubility in solvents like DMF compared to uronium counterparts, enabling higher reaction concentrations and improved efficiency, and generally provide cleaner reactions sigmaaldrich.com.
Impact on Peptide Synthesis Efficiency and Purity
Studies on Racemization during Fmoc-β-Ala-OPfp Coupling
Minimizing racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a critical aspect of peptide synthesis. Preformed activated esters, such as Fmoc-amino acid pentafluorophenyl esters, are generally recognized for their ability to reduce the risk of racemization during coupling reactions bachem.com. This is in contrast to some other activation methods; for instance, Fmoc-protected amino acid chlorides have been noted for their stability but also their propensity to sustain undesired racemization researchgate.net. Studies have specifically shown that using Fmoc-Cys(Trt)-OPfp, for example, was employed to minimize racemization when incorporating cysteine residues into peptide chains acs.org. While carbodiimide activation can lead to partial racemization, the addition of additives like HOBt helps to suppress this peptide.com. The inherent stability of the Fmoc protecting group on activated amino acid derivatives like Fmoc-β-Ala-OPfp generally helps maintain the optical purity of the amino acid during the activation and coupling steps chempep.com.
Influence on Aggregation Phenomena in Solid-Phase Synthesis
Aggregation is a pervasive challenge in solid-phase peptide synthesis (SPPS), particularly with sequences rich in hydrophobic amino acids or those capable of forming intramolecular hydrogen bonds researchgate.netsigmaaldrich.com. When peptide chains aggregate on the resin, they become less accessible to deprotection reagents and incoming amino acid derivatives, leading to incomplete reactions and reduced yields researchgate.netsigmaaldrich.com. While Fmoc-β-Ala-OPfp is a standard reagent used within SPPS protocols where aggregation can occur, the provided literature does not detail specific mechanisms by which Fmoc-β-Ala-OPfp itself directly influences or mitigates aggregation phenomena. Instead, strategies to combat aggregation typically involve incorporating specific amino acid surrogates, such as pseudoproline or Dmb dipeptides, into the peptide sequence sigmaaldrich.com. The successful application of Fmoc-β-Ala-OPfp in SPPS means it is utilized in a context where these general aggregation challenges must be managed through broader synthetic design.
Analytical and Characterization Methodologies in Research Involving Fmoc β Ala Opfp
Spectroscopic Techniques for Reaction Monitoring and Product Validation
Spectroscopic methods provide essential insights into the chemical transformations occurring during peptide synthesis and are vital for confirming the identity and structure of the final peptide product.
UV Spectroscopy for Fmoc Deprotection Monitoring
The Nα-Fmoc protecting group is a cornerstone of solid-phase peptide synthesis (SPPS) due to its base-lability and the ease with which its removal can be monitored. The deprotection of the Fmoc group, typically achieved using a secondary amine such as piperidine (B6355638) in a solvent like dimethylformamide (DMF), liberates dibenzofulvene and carbon dioxide. Dibenzofulvene is a highly chromophoric species that, upon reacting with piperidine, forms a piperidine-dibenzofulvene adduct. This adduct exhibits strong UV absorbance, typically around 289.9 nm or 301.0 nm chempep.comiris-biotech.devapourtec.com.
Researchers can exploit this characteristic absorbance to monitor the progress and completion of the Fmoc deprotection step in real-time. By measuring the absorbance of the eluent from the peptide resin, the liberation of the Fmoc byproduct can be quantified. This allows for the optimization of deprotection times and reagent concentrations, ensuring efficient removal of the protecting group before the next coupling step chempep.comiris-biotech.de. The ability to monitor Fmoc release spectrophotometrically is a key advantage of this protection strategy, contributing to the reliability of SPPS.
Mass Spectrometry (LC-MS, MALDI-TOF) for Peptide Product Analysis
Mass spectrometry (MS) techniques are indispensable for confirming the molecular weight and, in some cases, the sequence of synthesized peptides. Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are commonly employed.
LC-MS: This hyphenated technique couples the separation power of liquid chromatography with the mass analysis capabilities of MS proteomics.com.aunih.govthermofisher.com. After purification by HPLC, peptides are introduced into the mass spectrometer. LC-MS provides the accurate mass-to-charge ratio (m/z) of the peptide, allowing for direct confirmation of its expected molecular weight. Tandem mass spectrometry (MS/MS), often performed in conjunction with LC-MS, involves fragmenting the peptide ions and analyzing the resulting fragments. This fragmentation pattern provides sequence information, enabling the verification of the amino acid sequence, including the precise placement of β-alanine residues, and the identification of any post-translational modifications or sequence errors proteomics.com.aunih.govthermofisher.comyoutube.com.
MALDI-TOF MS: This technique is particularly useful for rapid analysis of peptides, often requiring minimal sample preparation. A peptide sample is mixed with a matrix material and then ionized by a laser pulse. The time it takes for the ionized peptide to reach the detector is measured, which is directly proportional to its mass-to-charge ratio. MALDI-TOF MS is excellent for determining the molecular weight of peptides and can be used to quickly assess the purity of synthesized batches proteomics.com.auuzh.ch. It can also be employed to monitor solid-phase peptide synthesis progress by cleaving small amounts of resin and analyzing the resulting peptide chempep.com.
These MS techniques are critical for validating that Fmoc-β-Ala-OPfp has been successfully incorporated into the peptide chain and that the final product has the correct mass.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed three-dimensional structure and conformation of peptides in solution uzh.chmdpi.comyoutube.comnmims.edunih.govresearchgate.netmdpi.comnih.govnih.govnih.gov. For peptides synthesized using Fmoc-β-Ala-OPfp, NMR can confirm the presence and environment of the β-alanine residue and provide comprehensive structural data.
Structural Confirmation: Standard NMR experiments, such as 1D ¹H NMR, reveal the number and chemical environment of protons within the molecule. However, for complex peptides, two-dimensional (2D) NMR techniques are essential for unambiguous assignment and structural determination uzh.chyoutube.comcreative-biostructure.com. Experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) establish through-bond connectivities between protons, helping to identify spin systems corresponding to individual amino acid residues uzh.chyoutube.comcreative-biostructure.com. Heteronuclear NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), correlate proton signals with directly bonded or nearby carbons and nitrogens, providing further structural constraints researchgate.netcreative-biostructure.com.
Conformational Analysis: The Nuclear Overhauser Effect (NOE) is a crucial phenomenon in NMR for determining through-space proximity between protons. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments reveal these spatial relationships, which are then used to calculate distance restraints. These restraints, along with dihedral angle restraints derived from scalar coupling constants (e.g., ³JNHα), are used in computational algorithms to generate three-dimensional models of the peptide's structure in solution uzh.chmdpi.comyoutube.comnih.govmdpi.comnih.govnih.govnih.govpnas.org. The incorporation of β-alanine, with its different backbone conformation compared to α-amino acids, can be specifically investigated through these NMR parameters. NMR is particularly valuable for studying peptides that may exist as an ensemble of conformations, providing insights into their dynamic behavior and bioactive forms researchgate.netmdpi.comnih.gov.
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are indispensable for separating the synthesized peptide from unreacted starting materials, by-products, and other impurities, and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purification
High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the gold standard for both purifying and analyzing synthetic peptides nih.govmtoz-biolabs.comcreative-proteomics.comharvardapparatus.commtoz-biolabs.comlcms.czsigmaaldrich.cnnih.govpeptide.comamericanpeptidesociety.orghplc.eumtoz-biolabs.comambiopharm.com.
Analytical HPLC: In analytical HPLC, a small amount of the crude peptide mixture is injected onto a chromatographic column, typically packed with a hydrophobic stationary phase (e.g., C18 silica). A mobile phase, usually a mixture of water and an organic solvent like acetonitrile, often with an additive such as trifluoroacetic acid (TFA), is pumped through the column. Peptides are separated based on their differing hydrophobicities, with more hydrophobic peptides retained longer on the column. Detection is commonly performed using UV absorbance, typically at 214 nm or 220 nm, which corresponds to the peptide bond mtoz-biolabs.comcreative-proteomics.commtoz-biolabs.comalmacgroup.com. Analytical HPLC provides a chromatogram that serves as a fingerprint of the sample's composition, indicating the presence and relative amounts of the target peptide and any impurities.
Preparative HPLC: For obtaining purified peptides in larger quantities, preparative HPLC is employed. The principles are the same as analytical HPLC, but larger columns with higher sample capacities are used. Method development typically begins with analytical HPLC to optimize separation parameters such as mobile phase composition, gradient profile, flow rate, and column type nih.govsigmaaldrich.cnpeptide.comknauer.net. Once optimized, these conditions are scaled up to preparative columns to purify the desired peptide. This process is crucial for obtaining peptides of sufficient purity for downstream biological assays or therapeutic applications nih.govsigmaaldrich.cnpeptide.comknauer.net.
Evaluation of Purity Profiles of Fmoc-β-Ala-OPfp Derived Peptides
The purity of a synthetic peptide is a critical quality attribute, directly impacting its efficacy and reliability in research or therapeutic use. HPLC is the primary method for assessing this purity mtoz-biolabs.comcreative-proteomics.commtoz-biolabs.commtoz-biolabs.comambiopharm.comalmacgroup.commyskinrecipes.com.
The purity is typically determined by calculating the percentage of the main peptide peak area relative to the total area of all detected peaks in the chromatogram mtoz-biolabs.commyskinrecipes.com. A pure peptide should ideally exhibit a single, sharp peak. The presence of multiple peaks or shoulders on the main peak indicates impurities, which can include deletion sequences (peptides missing one or more amino acids), truncated sequences, incompletely deprotected peptides, or by-products from synthesis or cleavage ambiopharm.comalmacgroup.com.
Quantification: Purity is commonly expressed as an area percentage, assuming that all components have similar detector responses. For precise quantification, especially in pharmaceutical applications, reference standards and validated methods are employed almacgroup.com. Sensitivity requirements often demand the ability to detect impurities at levels as low as 0.1% almacgroup.com.
Peak Purity Analysis: Advanced HPLC systems equipped with Photodiode Array (PDA) detectors can assess peak purity by comparing UV spectra across a single chromatographic peak. Variations in spectra within a peak can suggest coelution sepscience.com. However, for definitive identification and quantification of impurities, especially those that co-elute or have similar UV absorbance, coupling HPLC with Mass Spectrometry (LC-MS) is highly advantageous, as it separates components based on both retention time and mass-to-charge ratio sepscience.comvicihealthsciences.com.
Challenges and Considerations in the Research and Development of Fmoc β Ala Opfp
Management of Byproduct Formation in Related Fmoc Chemistries
A primary challenge in the synthesis of Fmoc-β-Ala-OPfp is ensuring the purity of the precursor, Fmoc-β-Ala-OH. The integrity of this starting material is critical, as impurities can be carried through the activation step and incorporated into the final peptide product. Common issues in Fmoc chemistry revolve around the N-protection step of the amino acid.
One of the most frequently encountered impurities is Fmoc-β-Ala-OH itself, which can form as a byproduct during the Fmoc protection of other amino acids when using 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu). nih.govsci-hub.se This occurs through a Lossen-type rearrangement of the Fmoc-OSu reagent under basic conditions. sci-hub.senih.gov The presence of Fmoc-β-Ala-OH as an impurity in commercial batches of other Fmoc-amino acids has been identified as a significant problem, as it can lead to the unintended insertion of a β-alanine residue into a peptide sequence. nih.gov
To mitigate these issues, alternative reagents to Fmoc-OSu, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl), can be considered. However, the high reactivity of Fmoc-Cl can also promote the formation of unwanted di- and tripeptide byproducts. nih.govacs.org Therefore, careful control over reaction conditions and rigorous quality control of the Fmoc-β-Ala-OH precursor are essential before its conversion to the pentafluorophenyl ester.
| Byproduct Type | Originating Reagent | Formation Mechanism | Potential Impact |
|---|---|---|---|
| Fmoc-β-Ala-OH | Fmoc-OSu | Lossen-type rearrangement | Contamination of other Fmoc-amino acids, leading to insertion errors in peptide synthesis. sci-hub.senih.gov |
| Fmoc-β-Ala-Xaa-OH (Dipeptide) | Fmoc-OSu / Fmoc-Cl | Unwanted carboxyl activation during N-protection | Difficult to separate from the target Fmoc-amino acid; leads to sequence errors. nih.govnih.gov |
| Fmoc-Xaa-Xaa-OH (Dipeptide) | Fmoc-Cl | High reactivity of the reagent | Reduces yield of the desired monomeric Fmoc-amino acid. nih.govacs.org |
Optimization of Reaction Conditions for Hindered Sequences
Fmoc-β-Ala-OPfp is classified as an active ester, a class of reagents designed for efficient amide bond formation in solid-phase peptide synthesis (SPPS). nih.govchemimpex.com The electron-withdrawing nature of the pentafluorophenyl group makes it a good leaving group, thus activating the carboxyl group for nucleophilic attack by an amino group. nih.gov However, challenges arise when coupling this building block to sterically hindered amino acids or within "difficult sequences" that are prone to aggregation. nih.gov
Peptide aggregation, often caused by the formation of secondary structures like β-sheets on the solid support, can physically block the N-terminal amine, leading to incomplete or failed coupling reactions. nih.govpeptide.com While Fmoc-β-Ala-OPfp is highly reactive, standard coupling conditions may be insufficient to achieve complete reaction in these challenging contexts. chempep.com
To overcome these hurdles, several optimization strategies can be employed:
Use of Additives: The reactivity of pentafluorophenyl esters can be significantly enhanced by the addition of catalysts such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.govchempep.com HOBt is thought to convert the OPfp ester in situ to the even more reactive OBt ester, which can accelerate the coupling reaction. oup.com
Alternative Coupling Reagents: For extremely hindered sequences, it may be necessary to resort to more potent coupling reagents. While OPfp esters are effective, uronium or phosphonium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) generally exhibit higher reactivity and may be required to drive the reaction to completion. chempep.comoup.com
Microwave-Assisted SPPS: The application of microwave irradiation has become a valuable tool for enhancing the efficiency of coupling reactions, particularly for difficult sequences. nih.govnih.gov Microwave energy can disrupt peptide aggregation and accelerate the rate of coupling, leading to higher yields and purities. This technique can be applied to couplings involving Fmoc-β-Ala-OPfp to improve outcomes.
The choice of method depends on the specific peptide sequence, with a general trade-off between reagent reactivity and the potential for side reactions.
| Coupling Method | Relative Efficiency | Considerations for Hindered Sequences |
|---|---|---|
| Fmoc-β-Ala-OPfp alone | Moderate-High | May be insufficient for highly aggregated or sterically demanding sequences. chempep.com |
| Fmoc-β-Ala-OPfp / HOBt | High | HOBt enhances reactivity and is a common strategy to improve coupling efficiency. nih.govoup.com |
| HATU / Base | Very High | Often used as a rescue protocol for failed couplings or for sequences known to be difficult. chempep.comoup.com |
| Microwave-Assisted Coupling | High-Very High | Effectively disrupts aggregation and accelerates reaction rates, improving yields. nih.gov |
Ensuring High Optical Purity in Coupled Products
A paramount concern in peptide synthesis is the preservation of stereochemical integrity. Racemization, the loss of optical purity at the α-carbon of an amino acid, can occur during the carboxyl group activation and coupling steps. peptide.comnih.gov This side reaction leads to the formation of diastereomeric peptide impurities that are often difficult or impossible to separate from the desired product.
The primary mechanism for racemization during coupling involves the formation of a 5(4H)-oxazolone intermediate. peptide.com The α-proton of this intermediate is acidic and can be abstracted by a base, leading to epimerization. While β-alanine itself is achiral and therefore not subject to racemization, the coupling of Fmoc-β-Ala-OPfp to a chiral amino acid residue on the peptide chain requires conditions that prevent the racemization of that residue. The Fmoc protecting group itself is a urethane-type group, which is known to suppress the formation of the problematic oxazolone intermediate, thereby reducing the risk of racemization. nih.gov
Several factors must be carefully controlled to ensure high optical purity:
Coupling Additives: Additives like HOBt and its derivatives not only enhance reaction rates but also act as racemization suppressants. peptide.com They are believed to minimize the concentration and lifetime of the highly racemization-prone activated species.
Choice of Base: The base used during the coupling step plays a crucial role. Tertiary amines like N,N-diisopropylethylamine (DIPEA) are commonly used, but weaker or more sterically hindered bases, such as N-methylmorpholine (NMM) or 2,4,6-collidine, are often preferred to minimize base-catalyzed epimerization. luxembourg-bio.com
Active Ester Reactivity: The use of pre-formed, stable active esters like Fmoc-β-Ala-OPfp is generally considered a safer strategy with respect to racemization compared to in situ activation methods that generate highly reactive, transient intermediates. nih.gov
Systematic studies have shown that the choice of activator and base has a profound impact on the level of racemization, with certain combinations proving superior for preserving stereochemical integrity. luxembourg-bio.com
Scalability and Cost-Effectiveness in Large-Scale Synthesis Applications
The transition from laboratory-scale research to large-scale production introduces significant challenges related to scalability and cost-effectiveness. For Fmoc-β-Ala-OPfp, these considerations apply to both the synthesis of the building block itself and its subsequent use in large-scale peptide manufacturing.
Raw Material Costs: The price of starting materials, including Fmoc-β-Ala-OH and pentafluorophenol (B44920), is a primary driver of the final compound's cost.
Synthesis and Purification Efficiency: As noted previously, the purification of Fmoc-amino acid precursors to remove byproducts can be a major bottleneck, leading to yield loss and increased processing time and cost. sci-hub.senih.gov A highly efficient and clean synthesis protocol is therefore essential for economic viability.
The stability of Fmoc-β-Ala-OPfp as a crystalline solid allows for long-term storage and easy handling in automated synthesizers, which is a crucial logistical advantage in industrial settings over generating activated species in situ. nih.gov Ultimately, the economic feasibility of using this reagent on a large scale depends on a balanced assessment of raw material costs, synthetic efficiency, and its performance and reliability in automated peptide synthesis.
Future Research Directions and Emerging Trends
Exploration of Novel Reaction Environments for Fmoc-β-Ala-OPfp Chemistry
The drive towards greener and more sustainable chemical processes is a significant trend in peptide synthesis. Research is exploring novel reaction environments for Fmoc-β-Ala-OPfp chemistry to reduce environmental impact and improve efficiency. This includes:
Flow Chemistry and Continuous Processing: The integration of continuous flow systems offers advantages in terms of reaction control, scalability, and safety. Research is ongoing to adapt Fmoc-β-Ala-OPfp chemistry to microreactors and continuous flow setups, which can enhance reaction efficiency and allow for real-time monitoring rsc.orgresearchgate.net. Flow chemistry can also facilitate the precise control of reaction parameters, potentially leading to higher yields and purities.
Alternative Energy Sources: Exploring the use of microwave irradiation or other non-conventional energy sources to accelerate coupling reactions involving Fmoc-β-Ala-OPfp. While not yet widely reported for this specific compound, these methods have shown promise in accelerating peptide bond formation in related chemistries orgsyn.org.
Integration into Automated and High-Throughput Synthesis Platforms
The increasing complexity and scale of peptide synthesis necessitate advanced automation and high-throughput capabilities. Fmoc-β-Ala-OPfp is expected to be integrated into these platforms to streamline the production of peptide libraries and complex molecules.
Automated Synthesis Workflows: Developing robust protocols for the automated incorporation of Fmoc-β-Ala-OPfp into both solid-phase and liquid-phase peptide synthesizers. This involves optimizing reagent delivery, reaction times, and washing cycles for seamless integration into existing automated platforms nih.govacs.org.
High-Throughput Screening and Library Synthesis: Leveraging Fmoc-β-Ala-OPfp in combinatorial synthesis approaches to rapidly generate diverse peptide libraries. This is crucial for drug discovery, where large-scale screening of peptide analogs is required to identify lead compounds with desired biological activities researchgate.net.
Real-time Monitoring in Automated Systems: Integrating Process Analytical Technology (PAT) tools, such as UV-Vis spectroscopy or Raman spectroscopy, into automated synthesis platforms to monitor coupling reactions in real-time. This allows for immediate feedback on reaction completion and can enable dynamic optimization of synthesis parameters, improving reproducibility and yield acs.orgnih.govacs.org. Deep learning models are being developed to analyze this real-time data for predicting synthesis outcomes and identifying potential issues like aggregation nih.govacs.orgmit.edu.
Expanding the Scope of Biologically Active Molecules Incorporating β-Alanine Moieties
Beta-alanine (β-alanine) is a non-proteinogenic amino acid that offers unique structural and functional properties when incorporated into peptides. Future research will focus on utilizing Fmoc-β-Ala-OPfp to create a wider array of biologically active molecules.
Therapeutic Peptides and Peptidomimetics: β-alanine incorporation can enhance peptide stability against enzymatic degradation and modulate conformational properties, making it attractive for developing peptidomimetics and therapeutic peptides nih.govupc.edulongdom.orgacs.org. Fmoc-β-Ala-OPfp serves as a key reagent for introducing this modified amino acid into peptide sequences designed for drug discovery, vaccine development, and therapeutic applications chemimpex.com.
Bioactive Conjugates and Modified Biomolecules: The utility of Fmoc-β-Ala-OPfp extends to bioconjugation, enabling the attachment of β-alanine-containing peptides to surfaces, nanoparticles, or other biomolecules. This is vital for developing diagnostics, targeted drug delivery systems, and novel biomaterials chemimpex.com.
Exploration of Novel Secondary Structures: β-peptides, composed entirely of β-amino acids, can adopt stable secondary structures distinct from α-peptides, offering new scaffolds for molecular design. Fmoc-β-Ala-OPfp can facilitate the synthesis of such β-peptides and α,β-peptides, expanding the repertoire of peptidomimetic strategies nih.govupc.eduacs.orgresearchgate.net.
Computational Modeling and Simulation for Predicting Reaction Outcomes and Peptide Conformations
The application of computational tools is becoming indispensable for optimizing chemical processes and understanding molecular behavior. Future research will leverage these tools to predict and enhance the performance of Fmoc-β-Ala-OPfp chemistry.
Predictive Modeling of Coupling Efficiency: Developing computational models, including machine learning and deep learning approaches, to predict the success and efficiency of coupling reactions involving Fmoc-β-Ala-OPfp. These models can analyze sequence-specific effects, steric hindrance, and solvent interactions to optimize reaction conditions and minimize failure rates nih.govacs.orgmit.educhemrxiv.orgpolypeptide.commdpi.com.
Reaction Mechanism Elucidation: Employing Density Functional Theory (DFT) and other quantum mechanical methods to elucidate the detailed mechanisms of coupling reactions and potential side reactions involving Fmoc-β-Ala-OPfp. This understanding can guide the rational design of improved reaction conditions and reagents acs.orgnih.govmdpi.com.
Conformational Analysis of β-Alanine Peptides: Utilizing molecular dynamics (MD) simulations and other computational techniques to predict the conformational preferences and stability of peptides incorporating β-alanine residues. This is crucial for designing peptides with specific secondary structures and biological activities nih.govmdpi.com.
Development of Advanced Analytical Techniques for In-Situ Monitoring of Fmoc-β-Ala-OPfp Reactions
Real-time monitoring is critical for process control and optimization in peptide synthesis. The development and application of advanced analytical techniques for in-situ monitoring of Fmoc-β-Ala-OPfp reactions are key areas of future research.
Process Analytical Technology (PAT) Integration: Implementing PAT tools such as Refractive Index (RI) measurement, UV-Vis, and Raman spectroscopy for real-time monitoring of Fmoc-β-Ala-OPfp coupling and deprotection steps. These techniques provide immediate feedback on reaction kinetics and completion, enabling process adjustments and improving reproducibility acs.orgacs.orgschmidt-haensch.coms4science.atcsic.es.
Data-Driven Process Optimization: Utilizing the data generated from in-situ monitoring to train predictive models and optimize synthesis parameters dynamically. This data-driven approach can lead to significant improvements in yield, purity, and cycle times, while also reducing waste acs.orgnih.govacs.orgacs.orgmit.edu.
Advanced Spectroscopic and Chromatographic Methods: Exploring novel spectroscopic techniques or hyphenated chromatographic-spectroscopic methods for more detailed, real-time analysis of reaction intermediates and byproducts. This can provide deeper insights into reaction mechanisms and help identify critical process parameters for Fmoc-β-Ala-OPfp chemistry.
Q & A
Q. What is the role of Fmoc-β-Ala-OPfp in solid-phase peptide synthesis (SPPS)?
Fmoc-β-Ala-OPfp is an activated amino acid derivative used to introduce β-alanine residues during SPPS. The Fmoc (fluorenylmethyloxycarbonyl) group protects the amine during synthesis, while the OPfp (pentafluorophenyl) ester acts as a leaving group, facilitating efficient amide bond formation under mild basic conditions (e.g., with DIEA in DMF). Its high reactivity minimizes side reactions like epimerization, making it ideal for coupling sterically hindered residues .
Q. How should Fmoc-β-Ala-OPfp be stored and handled to ensure stability?
Store the compound at -20°C in a desiccator to prevent hydrolysis of the OPfp ester. Prior to use, equilibrate to room temperature in a dry environment (e.g., glovebox) to avoid moisture absorption. Dissolve in anhydrous DMF or DCM immediately before coupling to maintain reactivity. Monitor purity via HPLC if stored for >6 months .
Q. What analytical methods are recommended for verifying Fmoc-β-Ala-OPfp purity and coupling efficiency?
- HPLC: Use a C18 column with a gradient of acetonitrile/water (+0.1% TFA) to assess purity (>95% ideal).
- Mass Spectrometry (MS): Confirm molecular weight (MW: 477.4 g/mol) via ESI-MS.
- NMR: Validate structural integrity (e.g., ¹⁹F NMR for OPfp ester at δ -152 to -157 ppm). Post-coupling, perform Kaiser tests to detect unreacted amines .
Q. What solvents are compatible with Fmoc-β-Ala-OPfp for optimal solubility?
The compound is highly soluble in polar aprotic solvents like DMF, NMP, or DCM. Avoid protic solvents (e.g., water, methanol) to prevent premature hydrolysis. For difficult couplings, add 1-5% v/v HOBt or Oxyma to enhance solubility and reaction rates .
Advanced Research Questions
Q. How can coupling efficiency of Fmoc-β-Ala-OPfp be optimized in challenging sequences (e.g., β-sheet regions)?
- Double Coupling: Use 2–3 equivalents of Fmoc-β-Ala-OPfp with 1-hour reaction times.
- Microwave-Assisted Synthesis: Apply 30–50°C for 5–10 minutes to improve kinetics.
- Additives: Incorporate 0.1 M LiCl in DMF to reduce aggregation. Validate via MALDI-TOF MS for sequence confirmation .
Q. What experimental controls are critical when troubleshooting incomplete couplings?
- Negative Control: Omit the amino acid to confirm resin activation.
- Positive Control: Use Fmoc-Gly-OPfp (higher reactivity) to isolate instrument errors.
- Kinetic Monitoring: Track reaction progress via in-situ FTIR (disappearance of OPfp ester C=O stretch at 1785 cm⁻¹) .
Q. How should researchers address contradictions in reported coupling efficiencies for Fmoc-β-Ala-OPfp?
- Variable Analysis: Systematically test solvent purity, base concentration (e.g., 20% DIEA vs. 10%), and temperature.
- Data Reproducibility: Adhere to ALCOA principles (Attributable, Legible, Contemporaneous, Original, Accurate) for documentation. Cross-validate with orthogonal methods like LC-MS .
Q. What strategies mitigate side reactions (e.g., diketopiperazine formation) during β-alanine incorporation?
- Resin Swelling: Pre-swell resin in DCM for 30 minutes before coupling.
- Temporary Protection: Use Fmoc-β-Ala(Alloc)-OPfp for orthogonal deprotection.
- Low-Temperature Coupling: Perform reactions at 4°C to slow cyclization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
